Dibenzyl dodecanedioate

Description

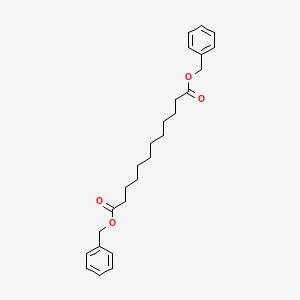

Dibenzyl dodecanedioate is a diester derived from dodecanedioic acid (a 12-carbon dicarboxylic acid) and benzyl alcohol. Structurally, it consists of two benzyl groups esterified to the terminal carboxyl groups of dodecanedioic acid. Esters of dodecanedioic acid are typically utilized as plasticizers, solvents, or intermediates in organic synthesis due to their balanced hydrophobicity and molecular flexibility.

Properties

CAS No. |

79275-69-7 |

|---|---|

Molecular Formula |

C26H34O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

dibenzyl dodecanedioate |

InChI |

InChI=1S/C26H34O4/c27-25(29-21-23-15-9-7-10-16-23)19-13-5-3-1-2-4-6-14-20-26(28)30-22-24-17-11-8-12-18-24/h7-12,15-18H,1-6,13-14,19-22H2 |

InChI Key |

MDASLGYTNRRNGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Dibenzyl dodecanedioate (DBDD) is an ester compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is derived from dodecanedioic acid and benzyl alcohol. Its chemical structure can be represented as follows:

This compound exhibits properties typical of esters, including solubility in organic solvents and stability under various conditions.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. A study demonstrated that the compound effectively scavenged free radicals, suggesting its potential for use in formulations aimed at reducing oxidative stress in biological systems .

Table 1: Antioxidant Efficacy of this compound

| Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

Antimicrobial Effects

This compound has also shown antimicrobial activity against various pathogens. In vitro studies revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis and death.

- Enzyme Inhibition : DBDD may inhibit specific enzymes involved in metabolic pathways in microorganisms, thus impairing their growth.

Case Study 1: Antioxidant Application in Cosmetic Formulations

A recent study evaluated the incorporation of this compound into cosmetic formulations aimed at combating skin aging. The results indicated a significant reduction in oxidative damage markers in human skin fibroblasts treated with formulations containing DBDD compared to controls .

Case Study 2: Food Preservation

In food science, this compound was tested as a natural preservative. When applied to meat products, it effectively inhibited microbial growth without altering the sensory qualities of the food. This suggests its viability as a safer alternative to synthetic preservatives .

Comparison with Similar Compounds

Structural Analogues: Other Dodecanedioate Esters

Dimethyl Dodecanedioate

- Applications : Primarily used in industrial applications, including polymer production and coatings. Market analysis projects growth in its demand, driven by expanding manufacturing sectors in Asia ().

- Market Data : Global production capacity is forecasted to increase by 5.2% annually from 2020 to 2025, with China dominating both supply and consumption ().

Dibutyl Sebacate (CAS 109-43-3)

- Properties : A 10-carbon diacid ester with butyl groups. Lower molecular weight (314.41 g/mol) compared to dibenzyl dodecanedioate (inferred higher due to benzyl substituents).

- Applications : Widely used as a plasticizer in PVC and a lubricant in cosmetics. The U.S. EPA classifies it as a low-priority substance, with analog data (e.g., dibutyl adipate) filling toxicity data gaps ().

Diisopropyl Sebacate

Functional Analogues: Dibenzyl Esters

Dibenzyl Oxalate (CAS 7579-36-4)

Dibenzyl Ether

- Properties : A colorless liquid (melting point: 3.5°C, boiling point: 298°C) with excellent solvent capabilities. It accelerates rubber oxidation but is critical in pharmaceutical synthesis ().

- Spectroscopic Data: Hydrogen bonding impacts its ¹⁷O NQR spectra, distinguishing it from non-hydrogen-bonded analogs like diphenyl ether ().

Performance Comparison

Research Findings and Data Analysis

- Synthetic Challenges : Dibenzylation reactions often yield complex mixtures, as seen in the synthesis of mixed benzyl derivatives, complicating isolation ().

- Market Dynamics : Dimethyl dodecanedioate’s market is projected to grow at a CAGR of 4.8% (2020–2025), driven by Asian industrial expansion (). Dibenzyl oxalate’s niche applications limit its market size compared to aliphatic esters ().

- Regulatory Insights : The EPA’s use of analogs (e.g., dibutyl adipate) to assess dibutyl sebacate underscores the importance of extrapolation in regulatory toxicology ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.